Methyl 5-carbamoyl-2-methoxybenzoate
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Overview
Description
Methyl 5-carbamoyl-2-methoxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carbamoyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-amino-2-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-carbamoyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-carbamoyl-2-methoxybenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-carbamoyl-2-hydroxybenzoate
- Methyl 5-amino-2-methoxybenzoate
- Methyl 2-methoxy-5-sulfamoylbenzoate
Uniqueness
Methyl 5-carbamoyl-2-methoxybenzoate is unique due to the presence of both a carbamoyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
methyl 5-carbamoyl-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDALLBISYVVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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